molecular formula C15H22N4O3S B2713116 2-methyl-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide CAS No. 1021255-96-8

2-methyl-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide

Cat. No.: B2713116
CAS No.: 1021255-96-8
M. Wt: 338.43
InChI Key: WBIKOSHKOIUWEZ-UHFFFAOYSA-N
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Description

2-methyl-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazine ring substituted with a tetrahydrofuran moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide typically involves multiple steps. The process begins with the preparation of the pyridazine core, followed by the introduction of the tetrahydrofuran moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)benzamide
  • N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
  • N-(2-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Uniqueness

2-methyl-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide is unique due to its specific substitution pattern and the presence of the tetrahydrofuran moiety. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-N-[6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-10(2)15(21)17-12-5-6-14(19-18-12)23-9-13(20)16-8-11-4-3-7-22-11/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIKOSHKOIUWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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